5-(Benzyloxy)isophthalic acid

Overview

Description

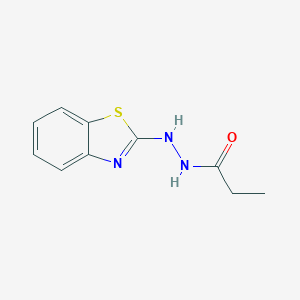

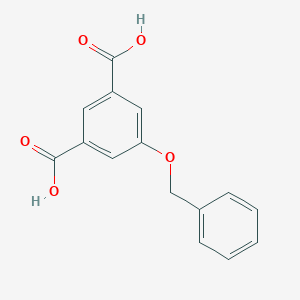

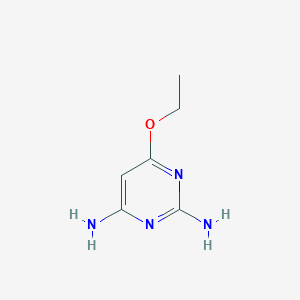

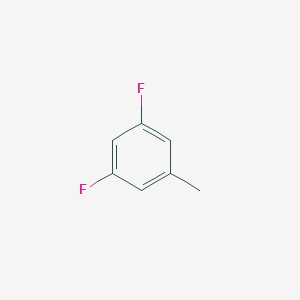

5-(Benzyloxy)isophthalic acid is a chemical compound with the molecular formula C15H12O5 . It has an average mass of 272.253 Da and a monoisotopic mass of 272.068481 Da . It is used in drug delivery research and development .

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)isophthalic acid consists of 15 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 525.5±40.0 °C at 760 mmHg, and a flash point of 202.0±20.8 °C .Physical And Chemical Properties Analysis

5-(Benzyloxy)isophthalic acid has a molar refractivity of 71.3±0.3 cm3, a polar surface area of 84 Å2, and a molar volume of 199.2±3.0 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications

Chiral Induction in 2D Molecular Assembly

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the study of chiral induction in two-dimensional (2D) molecular assembly.

Summary of the Application

5-(Benzyloxy)isophthalic acid (BIC) derivatives are used to form enantiomorphous honeycomb networks by coassembly with 1-octanol at the liquid/solid interface . This study provides insight into the interplay of intrinsically chiral centers and external chiral coadsorbers in the chiral induction, transfer, and amplification processes of 2D molecular assembly .

Methods of Application or Experimental Procedures

The BIC derivatives are coassembled with 1-octanol at the liquid/solid interface . High-resolution scanning tunneling microscopy imaging provides direct evidence .

Results or Outcomes

The noncovalent interaction–mediated chirality induction can restrain or even overrule the manifestation of the intrinsic chirality of the BIC molecule and dominate the handedness of the 2D molecular coassembly .

Washing of Oil-Contaminated Soil

Specific Scientific Field

This application is in the field of Environmental Science , specifically in the remediation of oil-contaminated soil.

Summary of the Application

An anionic surfactant 5-(3,4,5-tris(hexyloxy)benzyloxy)isophthalic acid disodium salt (AS-5) is synthesized and applied to wash off a contaminated soil with total petroleum hydrocarbons (TPH) .

Methods of Application or Experimental Procedures

The synthesis of the anionic surfactant was achieved in five steps . The surfactant was then applied to the contaminated soil to remove TPH .

Results or Outcomes

AS-5 showed a significant capability to decrease the water surface tension, with a minimum value of the surface tension obtained at 25.9 mN/m . The capability of AS-5 to remove TPH from a contaminated soil with concentrations higher than 24,000 mg TPH/kg soil was demonstrated and the percentage removed ranged from 52 to 76% .

Coordination Polymers of 5-Alkoxy Isophthalic Acids

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the study of coordination polymers .

Summary of the Application

5-(Benzyloxy)isophthalic acid is used in the synthesis of coordination polymers. The topology of these polymers, which contain 5-alkoxy isophthalic acids and first-row transition metals, is found to be dependent on the solvent system used and the length of the alkyl chain .

Methods of Application or Experimental Procedures

The synthesis of the coordination polymers is achieved through a series of steps involving the reaction of 5-(Benzyloxy)isophthalic acid with first-row transition metals .

Results or Outcomes

Four different framework types were identified, demonstrating the versatility of 5-(Benzyloxy)isophthalic acid in the synthesis of coordination polymers .

Production of High-Performance Resins

Specific Scientific Field

This application is in the field of Material Science , specifically in the production of high-performance resins .

Summary of the Application

5-(Benzyloxy)isophthalic acid plays a significant role in various industrial applications, including the production of high-performance resins .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source. However, it is likely that 5-(Benzyloxy)isophthalic acid is incorporated into the resin during the polymerization process .

Results or Outcomes

The unique properties of 5-(Benzyloxy)isophthalic acid, such as improved thermal stability and chemical resistance, stem from its distinct molecular structure. These properties make it an ideal component in the production of high-performance resins .

Synthesis of Isostructural 3D Frameworks

Specific Scientific Field

This application falls under the field of Chemistry , specifically in the synthesis of isostructural 3D frameworks .

Summary of the Application

5-(Benzyloxy)isophthalic acid has received attention in the synthesis of isostructural 3D frameworks. These frameworks are of composition M2(BzOip)2(H2O) (M = Co or Zn) prepared from aqueous solution .

Methods of Application or Experimental Procedures

The synthesis of the isostructural 3D frameworks is achieved through a series of steps involving the reaction of 5-(Benzyloxy)isophthalic acid with Co or Zn in an aqueous solution .

Results or Outcomes

The resulting isostructural 3D frameworks demonstrate the versatility of 5-(Benzyloxy)isophthalic acid in the synthesis of coordination polymers .

Production of Inks and Coatings

Specific Scientific Field

This application is in the field of Material Science , specifically in the production of inks and coatings .

Summary of the Application

5-(Benzyloxy)isophthalic acid plays a significant role in various industrial applications, including the production of inks and coatings .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source. However, it is likely that 5-(Benzyloxy)isophthalic acid is incorporated into the ink or coating during the production process .

Results or Outcomes

The unique properties of 5-(Benzyloxy)isophthalic acid, such as improved thermal stability and chemical resistance, stem from its distinct molecular structure. These properties make it an ideal component in the production of inks and coatings .

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires .

properties

IUPAC Name |

5-phenylmethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVPKFJCXNRPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555576 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)isophthalic acid | |

CAS RN |

114274-39-4 | |

| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)

![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)